BAY-678 racemate BAY-678 racemate
Brand Name: Vulcanchem
CAS No.: 675103-35-2
VCID: VC7289764
InChI: InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)
SMILES: CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C
Molecular Formula: C20H15F3N4O2
Molecular Weight: 400.361

BAY-678 racemate

CAS No.: 675103-35-2

Cat. No.: VC7289764

Molecular Formula: C20H15F3N4O2

Molecular Weight: 400.361

* For research use only. Not for human or veterinary use.

BAY-678 racemate - 675103-35-2

Specification

CAS No. 675103-35-2
Molecular Formula C20H15F3N4O2
Molecular Weight 400.361
IUPAC Name 5-[5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile
Standard InChI InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)
Standard InChI Key PGIVGIFOWOVINL-UHFFFAOYSA-N
SMILES CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

BAY-678 racemate consists of two enantiomers of BAY-678, a pyrimidinone derivative. The racemic form retains the same molecular framework as the active enantiomer but differs in stereochemical configuration. Key physicochemical properties include:

PropertyValueSource Citations
CAS Number675103-35-2
Molecular FormulaC20H15F3N4O2\text{C}_{20}\text{H}_{15}\text{F}_{3}\text{N}_{4}\text{O}_{2}
Molecular Weight400.35 g/mol
Purity95–98%
SMILES NotationCC=1N(C(=O)NC(C1C(C)=O)C=2C=CC(C#N)=NC2)C3=CC(C(F)(F)F)=CC=C3
LogP (Partition Coefficient)4.11
Rotatable Bonds3

The compound’s structure features a trifluoromethylphenyl group and a pyridinecarbonitrile moiety, contributing to its hydrophobic interactions with HNE .

Mechanism of Action and Biological Activity

Inhibition of Human Neutrophil Elastase

BAY-678 racemate inhibits HNE, a serine protease released by neutrophils during inflammation. HNE degrades extracellular matrix components, exacerbating tissue damage in conditions like COPD and cystic fibrosis . The compound’s active enantiomer binds reversibly to HNE’s catalytic site, with a KiK_i value in the low nanomolar range .

ParameterValueSource Citations
IC50_{50} (HNE)20 nM
Selectivity (vs. other serine proteases)2,000-fold
Cell PermeabilityHigh
Oral BioavailabilityDemonstrated in vivo

In Vivo Efficacy

In murine models of acute lung injury, BAY-678 reduced neutrophil infiltration and alveolar damage by 60–70% at a dose of 10 mg/kg . Pharmacodynamic studies show a plasma half-life (t1/2t_{1/2}) of 3.5 hours in rats, supporting twice-daily dosing regimens .

Synthesis and Manufacturing

Quality Control

Analytical methods for BAY-678 racemate include:

  • High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with UV detection at 254 nm .

  • Mass Spectrometry (MS): Confirmatory analysis via electrospray ionization (ESI) and multiple reaction monitoring (MRM) .

Research Applications

Disease Models

  • Acute Lung Injury: BAY-678 reduced bronchoalveolar lavage (BAL) fluid elastase activity by 85% in lipopolysaccharide (LPS)-challenged mice .

  • COPD: In human airway epithelial cells, pretreatment with 100 nM BAY-678 attenuated interleukin-8 (IL-8) secretion by 40% .

Chemical Probe Development

Designated as a chemical probe by the Structural Genomics Consortium (SGC), BAY-678 enables target validation studies without off-target effects on related proteases like proteinase 3 .

SupplierCatalog NumberPrice (100 mg)PurityStorage Conditions
ChemSceneCS-0042313$34.0098%4°C
Biorbytorb1706260$420.0098%-20°C
MuseChemI019765$280.00≥95%-20°C
BioCat GmbHT19202-25mg-TM€1,522.0098%Room temperature

Regulatory Status

BAY-678 racemate is strictly for research use, with no FDA-approved therapeutic applications .

Future Directions

Ongoing research aims to:

  • Develop enantiomerically pure formulations to enhance potency .

  • Explore combination therapies with anti-inflammatory agents for synergistic effects .

  • Investigate topical delivery systems for pulmonary applications .

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